4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl hydrazine: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate is then reacted with 4-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid
- Ethyl 1,4-benzodioxan-2-carboxylate
Uniqueness
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H19BrN2O6 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H19BrN2O6/c1-30-21-12-15(6-11-20(21)33-24(29)16-7-9-17(25)10-8-16)13-26-27-23(28)22-14-31-18-4-2-3-5-19(18)32-22/h2-13,22H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
LZBBYRAANTZCEP-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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